molecular formula C17H18N4O3S2 B2849469 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 869345-71-1

2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2849469
CAS RN: 869345-71-1
M. Wt: 390.48
InChI Key: INBKXEAPPCTSSY-UHFFFAOYSA-N
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Description

2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Metabolism and Vitamin Synthesis

Thiazoles, being a core component of Vitamin B1 (thiamine), play a vital role in metabolism. The compound could be studied for its impact on metabolic processes and its potential to contribute to the synthesis of essential vitamins.

Each of these applications offers a promising avenue for scientific research and the development of new therapeutic agents. The compound’s multifaceted nature due to its imidazole and thiazole components makes it a valuable target for further study in medicinal chemistry .

properties

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11-9-25-16(19-11)20-15(22)10-26-17-18-6-7-21(17)13-5-4-12(23-2)8-14(13)24-3/h4-9H,10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBKXEAPPCTSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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